molecular formula C8H10N4O2 B13318724 6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B13318724
M. Wt: 194.19 g/mol
InChI Key: BMAKXJXKWBYNKJ-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves a Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of the compound under mild acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation accelerates the reaction process and enhances the yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific structural features that allow for selective inhibition of enzymes like CDK2. Its ability to form stable interactions with biological targets makes it a promising candidate for drug development .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

6-propan-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C8H10N4O2/c1-4(2)5-6(13)11-8-9-3-10-12(8)7(5)14/h3-5H,1-2H3,(H,9,10,11,13)

InChI Key

BMAKXJXKWBYNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=NC=NN2C1=O

Origin of Product

United States

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